1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfonyl)-2-propanol
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Overview
Description
1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfonyl)-2-propanol, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component in the B-cell receptor (BCR) signaling pathway, which plays a significant role in the development and survival of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of B-cell malignancies, autoimmune diseases, and other related disorders.
Mechanism of Action
TAK-659 selectively binds to BTK and inhibits its activity, thereby blocking the downstream signaling events in the 1-(4-tert-butylphenoxy)-3-(2-pyridinylsulfonyl)-2-propanol pathway. This leads to the inhibition of B-cell activation, proliferation, and survival, which are crucial for the growth and progression of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in various preclinical models of B-cell malignancies. It inhibits the growth and survival of B-cells by inducing apoptosis and inhibiting cell cycle progression. TAK-659 also enhances the activity of other anti-cancer drugs, such as venetoclax, rituximab, and ibrutinib.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the potential for off-target effects and toxicity. TAK-659 has also shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of TAK-659 is its potential for drug resistance, which may limit its long-term efficacy in the treatment of B-cell malignancies.
Future Directions
There are several future directions for the research and development of TAK-659. One potential area of focus is the identification of biomarkers that can predict the response to TAK-659 treatment in patients with B-cell malignancies. Another area of interest is the combination of TAK-659 with other anti-cancer drugs to enhance its efficacy and overcome drug resistance. Further studies are also needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to determine its potential use in the treatment of other diseases, such as autoimmune disorders.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of tert-butyl 4-hydroxyphenylacetate with pyridine-2-sulfonyl chloride, followed by the reaction with 2-amino-2-methyl-1-propanol. The final product is obtained after purification and isolation steps.
Scientific Research Applications
TAK-659 has been studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell proliferation and survival, inducing apoptosis, and enhancing the efficacy of other anti-cancer drugs.
properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18(2,3)14-7-9-16(10-8-14)23-12-15(20)13-24(21,22)17-6-4-5-11-19-17/h4-11,15,20H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAVGRICVDIEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol |
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